molecular formula C20H22N4O4 B2745011 5-(2-methoxyethyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921579-36-4

5-(2-methoxyethyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2745011
CAS No.: 921579-36-4
M. Wt: 382.42
InChI Key: UWPOFUJMQOYYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]pyridine family, a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties . The structure features:

  • Position 5: A 2-methoxyethyl group, enhancing hydrophilicity and metabolic stability compared to alkyl or aryl substituents.
  • Position 2: A phenyl group, common in bioactive analogs for π-π stacking interactions.
  • Position 3: A ketone group, critical for structural rigidity and binding affinity .

Properties

IUPAC Name

5-(2-methoxyethyl)-7-(morpholine-4-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-27-10-7-22-13-16(19(25)23-8-11-28-12-9-23)18-17(14-22)20(26)24(21-18)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPOFUJMQOYYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-methoxyethyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is part of a broader class of pyrazolo[4,3-c]pyridines, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C18H22N4O3\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_3

This structure includes a pyrazolo[4,3-c]pyridine core substituted with a methoxyethyl and a morpholine carbonyl group. The presence of these functional groups is critical in modulating the biological activity of the compound.

Anticancer Activity

Research has indicated that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for inducing apoptosis in cancer cells.

  • Cell Cycle Arrest : The compound has been shown to disrupt microtubule dynamics, which is essential for mitosis. By interfering with this process, it can prevent cancer cells from dividing effectively.

Anti-inflammatory Effects

In addition to anticancer properties, compounds in this class have demonstrated anti-inflammatory activities. The inhibition of pro-inflammatory cytokines such as TNF-alpha has been observed in various studies.

  • Cytokine Inhibition : The ability to inhibit TNF-alpha release suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies on pyrazolo[4,3-c]pyridines highlight the importance of specific substituents on the core structure. Modifications at various positions can significantly influence biological activity.

Substituent PositionModification TypeEffect on Activity
2MethoxyethylEnhanced solubility and bioavailability
7Morpholine carbonylIncreased potency against cancer cell lines
3Phenyl groupImproved binding affinity to target proteins

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of a related pyrazolo compound on various cancer cell lines demonstrated IC50 values ranging from 0.08 to 12.07 µM, indicating potent anticancer activity . The compound's ability to induce apoptosis through caspase activation was confirmed through flow cytometry assays.
  • In Vivo Efficacy : Another study examined the effects of a similar pyrazolo derivative in mouse models of inflammation. The compound significantly reduced swelling and inflammatory markers compared to controls, supporting its potential use in treating autoimmune conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related analogs:

Compound Name / ID Core Structure R5 Substituent R7 Substituent Key Activities/Properties Reference
Target Compound Pyrazolo[4,3-c]pyridine 2-Methoxyethyl Morpholine-4-carbonyl Anticancer (hypothesized)
Ethyl 5-(4-Methoxyphenyl)-3-oxo-... (7c) Pyrazolo[4,3-c]pyridine 4-Methoxyphenyl Ethyl carboxylate Synthetic intermediate
5-Ethyl-7-{[4-(2-fluorophenyl)...} Pyrazolo[4,3-c]pyridine Ethyl 4-(2-Fluorophenyl)piperazinyl Not reported (structural analog)
5-Chloro-7-morpholin-4-yl... () Pyrazolo[1,5-a]pyrimidine Chlorine Morpholine Antiviral (potential)
UK 088800 () Pyrazolo[4,3-d]pyrimidine 2-Ethoxyphenyl N/A Phosphodiesterase (PDE) inhibitor

Key Observations:

Core Structure Impact :

  • Pyrazolo[4,3-c]pyridine derivatives (e.g., target compound, 7c) exhibit anti-inflammatory and anticancer activities, while pyrazolo[1,5-a]pyrimidines (e.g., ) are linked to antiviral applications .
  • Pyrazolo[4,3-d]pyrimidines (e.g., UK 088800) are associated with PDE inhibition, suggesting core-dependent target specificity .

Substituent Effects: R5: The 2-methoxyethyl group in the target compound improves solubility compared to the lipophilic 4-methoxyphenyl (7c) or ethyl () groups .

Synthetic Routes: The target compound’s synthesis likely involves condensation of a 5-amino precursor with morpholine-4-carbonyl chloride, analogous to methods in and . Piperazine-containing analogs (e.g., ) require coupling with fluorophenyl-piperazine, a step more complex than morpholine introduction .

Q & A

Q. What are the key synthetic steps for constructing the pyrazolo[4,3-c]pyridin-3-one core in this compound?

The core structure is typically synthesized via cyclization of precursors such as substituted pyrazoles and carbonyl-containing intermediates. For example:

  • Cyclization : Reacting a phenylhydrazine derivative with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions forms the pyrazolone intermediate. Subsequent cyclization with aldehydes or ketones yields the pyrazolo-pyridine scaffold .
  • Functionalization : Morpholine-4-carbonyl and 2-methoxyethyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., using benzyl chlorides or acyl chlorides in acetonitrile/DMF with K₂CO₃ as a base) .
  • Purification : Preparative TLC (e.g., CHCl₃/MeOH, 9:1) or recrystallization is used to isolate intermediates .

Q. Which spectroscopic techniques are critical for validating the compound’s structure?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.4 ppm), morpholine protons (δ 3.5–3.7 ppm), and methoxyethyl protons (δ 3.3–3.5 ppm). The pyrazole H-3 proton typically appears as a singlet near δ 8.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and morpholine (C-O-C, ~1100 cm⁻¹) groups are diagnostic .

Q. How can solubility challenges during synthesis be addressed?

  • Use polar aprotic solvents (e.g., DMF, DMSO) for reactions involving morpholine or methoxyethyl substituents.
  • For recrystallization, mixed solvents like ethanol/water or ethyl acetate/hexane improve yield .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings if aryl halides are involved.
  • Temperature Control : Heating at 120°C in sealed tubes improves cyclization efficiency, as shown in similar pyrazolo-pyrimidine syntheses .
  • Solvent Effects : Replace DMF with THF or DMAc to reduce side reactions in nucleophilic substitutions .

Q. What strategies resolve contradictions in NMR data for regioisomeric impurities?

  • 2D NMR (NOESY/COSY) : Spatial proximity between H-3 (pyrazole) and CH₂ protons (methoxyethyl/morpholine) confirms regiochemistry .
  • X-ray Crystallography : Single-crystal analysis (e.g., using synchrotron radiation) provides unambiguous structural validation .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • In Silico Tools : Use SwissADME or ADMETLab to estimate logP (lipophilicity), solubility, and metabolic stability. The morpholine group enhances water solubility, while the methoxyethyl chain may increase plasma protein binding .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases or PDEs) to prioritize bioactivity assays .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 10), oxidative (H₂O₂), and photolytic conditions (ICH Q1A guidelines). Monitor degradation via HPLC-PDA .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation products using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.